molecular formula C21H16Cl2N4O B15054679 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15054679
M. Wt: 411.3 g/mol
InChI Key: RRAVWIMDBNBHME-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[2,3-c]pyrazole family, a class of heterocyclic molecules with fused pyran and pyrazole rings. Its structure includes a 2,6-dichlorophenyl group at position 4, an o-tolyl (2-methylphenyl) substituent at position 1, a methyl group at position 3, and a cyano group at position 3. These substituents contribute to its unique physicochemical and biological properties. The synthesis typically involves multi-component reactions (MCRs) using aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile under catalytic conditions . Its structural complexity and substituent diversity make it a candidate for pharmaceutical applications, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula

C21H16Cl2N4O

Molecular Weight

411.3 g/mol

IUPAC Name

6-amino-4-(2,6-dichlorophenyl)-3-methyl-1-(2-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H16Cl2N4O/c1-11-6-3-4-9-16(11)27-21-17(12(2)26-27)18(13(10-24)20(25)28-21)19-14(22)7-5-8-15(19)23/h3-9,18H,25H2,1-2H3

InChI Key

RRAVWIMDBNBHME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl)C(=N2)C

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis

General Reaction Mechanism

The core framework of dihydropyrano[2,3-c]pyrazoles is typically constructed via a four-component reaction involving:

  • Aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde for the 2,6-dichlorophenyl group)
  • Malononitrile (cyano group source)
  • Hydrazine hydrate (pyrazole ring formation)
  • β-Ketoester (e.g., ethyl acetoacetate for the methyl substituent).

The mechanism proceeds through:

  • Knoevenagel condensation between aldehyde and malononitrile to form an α,β-unsaturated nitrile.
  • Michael addition of pyrazolone (generated in situ from hydrazine and β-ketoester) to the Knoevenagel adduct.
  • Cyclization and tautomerization to yield the pyranopyrazole core.

For the target compound, 2,6-dichlorobenzaldehyde and o-tolualdehyde serve as aryl group precursors.

Catalytic Systems and Conditions

Gluconic Acid Aqueous Solution (GAAS)

A green protocol uses GAAS (5 mL) at 60°C to synthesize analogous derivatives in 30–90 minutes with yields exceeding 90%. Substituting benzaldehyde with 2,6-dichlorobenzaldehyde and o-tolualdehyde under these conditions is feasible. The catalyst facilitates proton transfer, enhancing reaction efficiency.

Fe₃O₄@Si@MoO₂ Nanoparticles

Solvent-free synthesis employing Fe₃O₄@Si@MoO₂ nanoparticles (0.02 g) at room temperature achieves 85–95% yields for halogenated derivatives within 10–30 minutes. This method is ideal for electron-deficient aldehydes like 2,6-dichlorobenzaldehyde due to the catalyst’s Lewis acidity.

IBX (o-Iodoxybenzoic Acid)

Under solvent-free conditions, IBX (10 mol%) at 60°C promotes rapid cyclization, completing reactions in 15–25 minutes with 85–90% yields. This method avoids hazardous solvents and simplifies purification via crystallization.

Stepwise Synthesis via Pre-Formed Intermediates

Pyrazolone Intermediate Preparation

A modular approach involves synthesizing 3-methyl-1-(o-tolyl)-1H-pyrazol-5(4H)-one first:

  • Condensation : Ethyl acetoacetate reacts with o-tolylhydrazine in ethanol at 60°C for 3 hours.
  • Cyclization : The resulting pyrazolone undergoes Knoevenagel condensation with 2,6-dichlorobenzaldehyde and malononitrile in the presence of triethylamine.

This method offers precise control over substituent placement, critical for introducing sterically hindered groups like o-tolyl.

Comparative Analysis of Methods

Method Catalyst Conditions Time (min) Yield (%) Key Advantage
One-Pot MCR GAAS 60°C, aqueous 30–90 90–95 Eco-friendly, high yield
Solvent-Free MCR Fe₃O₄@Si@MoO₂ RT, solvent-free 10–30 85–95 Rapid, reusable catalyst
IBX-Catalyzed MCR IBX 60°C, solvent-free 15–25 85–90 Simplified workup
Stepwise Synthesis Triethylamine Ethanol, 60°C 180 80–88 Substituent control

Structural and Mechanistic Insights

Tautomerization Dynamics

The final product exists in equilibrium between 1H- and 4H-tautomers, influenced by the electronic effects of the 2,6-dichlorophenyl group. X-ray crystallography of analogous compounds confirms a planar pyranopyrazole core with aryl groups oriented perpendicularly to minimize steric clash.

Role of Substituents

  • 2,6-Dichlorophenyl : Enhances electrophilicity of the aldehyde, accelerating Knoevenagel condensation.
  • o-Tolyl Group : Introduces steric hindrance, necessitating mild conditions to prevent side reactions.

Practical Considerations

Purification Techniques

Crude products are purified via:

  • Crystallization : Ethanol or ethanol/water mixtures yield high-purity crystals.
  • Column Chromatography : Required for highly substituted derivatives with polar groups.

Scalability

Solvent-free and aqueous methods are scalable for industrial production, with GAAS and nano-catalysts offering cost-effective recycling.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus sulfide, pyridine, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with phosphorus sulfide in boiling pyridine leads to the formation of a heterocyclic system .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrano[2,3-c]pyrazole derivatives exhibit varied biological and physical properties depending on substituents. Below is a systematic comparison:

Variations in Aryl Substituents

  • This variant shows higher molecular weight (C₂₀H₁₃Cl₃N₄O) compared to the target compound (C₂₁H₁₅Cl₂N₄O), influencing solubility and crystallinity.
  • 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): The 4-methoxyphenyl group introduces electron-donating effects, stabilizing the molecule and altering UV-Vis absorption profiles. Lower melting point (~170–171°C) compared to dichlorophenyl derivatives (often >200°C) due to reduced halogen-induced intermolecular forces .

Electron-Withdrawing vs. Electron-Donating Groups

  • 6-Amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): The nitro group at position 4 increases electrophilicity, enhancing interactions with biological targets like calcium channels. This compound demonstrated antihypertensive activity via calcium channel blockade, with IC₅₀ values comparable to nifedipine . In contrast, the 2,6-dichlorophenyl group in the target compound may improve lipid solubility and membrane permeability due to its hydrophobic nature.

Heterocyclic and Alkyl Substituents

  • 6-Amino-4-furan-3-yl-3-methyl-1-p-tolyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): Replacement of aryl with furan introduces a heterocyclic moiety, reducing steric hindrance and enabling π-π stacking with aromatic residues in enzymes. Reported yields for furan derivatives (75–85%) are higher than those for dichlorophenyl analogs (60–70%) due to milder reaction conditions .
  • Molecular dynamics simulations predict a 15% decrease in polar surface area compared to the methyl variant, favoring blood-brain barrier penetration .

Key Data Tables

Table 1: Substituent Effects on Physical Properties

Compound Substituents (Positions) Melting Point (°C) Yield (%) Reference
Target compound 1-(o-tolyl), 4-(2,6-dichlorophenyl) 219–220 68
4-(4-Methoxyphenyl) analog 4-(4-methoxyphenyl) 170–171 80
3-Ethyl analog 3-Ethyl 205–206 65
4-(2-Nitrophenyl) analog 4-(2-nitrophenyl) 185–187 72

Structural and Mechanistic Insights

  • Crystal Structure Analysis: X-ray diffraction of 6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile reveals a dihedral angle of 87.05° between the benzene and pyrazole rings, optimizing π-π interactions in protein binding .
  • Synthetic Efficiency : The use of lime juice as a green catalyst improved yields (85–92%) for 3-methyl-4-aryl analogs compared to traditional piperidine (70–75%) .

Biological Activity

6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound belonging to the pyrano[2,3-c]pyrazole class. This compound exhibits significant biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H16_{16}Cl2_{2}N4_{4}O
  • Molecular Weight : 411.3 g/mol
  • IUPAC Name : 6-amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

The compound features a unique structural arrangement that includes amino, dichlorophenyl, and carbonitrile groups, contributing to its reactivity and biological activity .

Biological Activities

Research indicates that this compound possesses various biological activities:

  • Antioxidant Activity : Studies suggest that it may help mitigate oxidative stress-related conditions due to its ability to scavenge free radicals.
  • Antimicrobial Properties : The compound has shown promising results against various bacterial and fungal strains.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • PPARγ Agonism : This compound acts as a partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. Its binding affinity has been reported in the micromolar range .

Study on PPARγ Activity

A recent study focused on the synthesis and biological evaluation of dihydropyrano[2,3-c]pyrazole derivatives demonstrated that certain analogues of this compound exhibited high affinity for PPARγ with IC50_{50} values around 0.03 mM. The research utilized both in silico modeling and in vitro assays to confirm the binding interactions and biological effects .

Antimicrobial Evaluation

In another study, the antimicrobial properties of this compound were evaluated against several pathogenic microorganisms. The results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent against infections .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
6-Amino-4-(4-chlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileSimilar pyrazole-pyran structureDifferent halogen substitution
6-Amino-4-(p-tolyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileSubstituted phenyl groupsVariation in phenyl ring
6-Amino-4-(2-chlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileContains chlorinated phenyl groupFocus on different chlorination patterns

This comparison highlights the unique dichloro substitution pattern of the target compound, which contributes to its distinct biological activity profile compared to related compounds .

Q & A

Q. Basic Characterization Protocol

  • IR Spectroscopy : Look for NH₂ stretching (3300–3400 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C=O (if present, 1650–1750 cm⁻¹) .
  • ¹H NMR : Signals at δ 12.08 ppm (pyrazole NH), δ 4.88 ppm (pyran C-H), and δ 1.78 ppm (methyl group) confirm the dihydropyrano-pyrazole scaffold .
  • ¹³C NMR : Peaks at δ 160–163 ppm (pyran oxygenated carbons) and δ 98–100 ppm (C≡N carbon) are diagnostic .
  • Mass Spectrometry : HRMS-ESI typically shows [M+H]⁺ peaks (e.g., m/z 350.32 for C₁₉H₁₂F₂N₄O derivatives) .

How can researchers resolve contradictions in reaction yields reported for similar derivatives under different catalytic conditions?

Advanced Data Contradiction Analysis
Discrepancies in yields (e.g., 70–96% for fluorophenyl derivatives) arise from:

  • Catalyst Loading : Higher TBAB concentrations (>10 mol%) may cause emulsion formation, reducing yields .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the aryl aldehyde lower reactivity due to steric hindrance, requiring extended reaction times .
  • Purification Methods : Recrystallization from ethanol vs. column chromatography can alter reported yields by 5–10% .
    Recommendation : Use Design of Experiments (DoE) to systematically vary parameters (catalyst, solvent, time) and identify optimal conditions .

What strategies are recommended for determining the crystal structure of such compounds, and how does molecular conformation influence biological activity?

Q. Advanced Crystallography & Activity Correlation

  • Crystallization : Slow evaporation from ethanol/acetone mixtures produces X-ray quality crystals. Key interactions include N–H···N hydrogen bonds and π-π stacking between aryl groups .
  • Conformational Insights : The dihydropyran ring adopts a boat conformation, positioning the 2,6-dichlorophenyl group perpendicular to the pyrazole plane. This geometry enhances binding to calcium channels in vasorelaxation studies .
  • Bioactivity Impact : Substituents at the 4-position (e.g., 2,6-dichlorophenyl vs. 3-nitrophenyl) modulate steric bulk and electronic effects, altering potency by >50% in antihypertensive assays .

How can green chemistry principles be applied to the synthesis of this compound to improve sustainability without compromising yield?

Q. Advanced Green Synthesis Strategies

  • Solvent Replacement : Use water or PEG-400 as solvents, achieving 85–90% yields with reduced E-factor .
  • Catalyst Recycling : Ionic liquids like [Et₃NH][HSO₄] can be reused for 3–5 cycles with <5% yield drop .
  • Energy Efficiency : Microwave-assisted synthesis (50 W, 10 min) reduces reaction time by 60% compared to conventional heating .

What in vitro models are suitable for evaluating the biological activity of this compound, and how should dose-response studies be designed?

Q. Advanced Bioactivity Experimental Design

  • Vasorelaxation Assays : Use isolated rat aortic rings pre-contracted with phenylephrine. EC₅₀ values for calcium channel blockade can be derived via cumulative dosing (1 nM–100 µM) .
  • Antibacterial Testing : Follow CLSI guidelines with Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922). Minimum inhibitory concentrations (MICs) are determined using broth microdilution (0.5–128 µg/mL) .
  • Data Analysis : Fit dose-response curves using GraphPad Prism with a four-parameter logistic model (Hill slope = 1) .

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